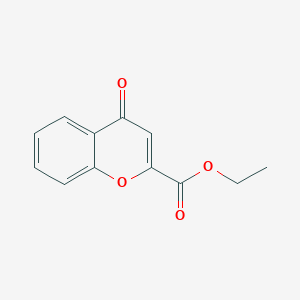

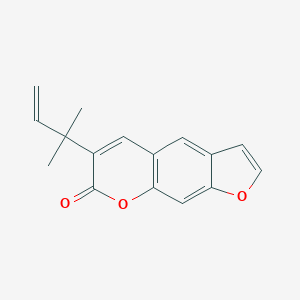

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

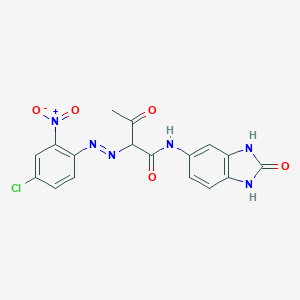

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester, also known as DMHM, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its diverse applications. DMHM is a colorless liquid that has a boiling point of 167-169°C and a molecular weight of 186.29 g/mol.

Wirkmechanismus

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester acts as a chiral auxiliary in organic synthesis, which enables the formation of chiral compounds with high enantioselectivity. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can form diastereomeric complexes with various reagents, which can be easily separated and purified. The chiral auxiliary is then removed, and the resulting product is a chiral compound with high enantiomeric purity.

Biochemical and Physiological Effects:

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has no known biochemical or physiological effects on humans or animals. However, it is important to handle (2S,4S)-2,4-Dimethylhexanoic acid methyl ester with care as it is a flammable liquid and can cause skin and eye irritation.

Vorteile Und Einschränkungen Für Laborexperimente

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has several advantages in organic synthesis, including high enantioselectivity, ease of separation, and compatibility with a wide range of reagents. However, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester has some limitations, including the requirement for an additional step to remove the chiral auxiliary, which can increase the overall synthesis time and cost.

Zukünftige Richtungen

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has the potential for further development in the field of organic synthesis. One possible direction is to explore the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral amino acids, which are important building blocks for the preparation of peptides and proteins. Another direction is to investigate the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral phosphine ligands, which are widely used in asymmetric catalysis. Furthermore, the development of new synthetic methods for (2S,4S)-2,4-Dimethylhexanoic acid methyl ester could lead to the discovery of new chiral compounds with unique biological activities.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has been extensively used in organic synthesis as a chiral building block for the preparation of various biologically active compounds. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can be used as a starting material for the synthesis of β-lactams, which exhibit antibacterial, antifungal, and antiviral activities. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can also be used for the synthesis of chiral oxazolidinones, which are potent antibacterial agents. Moreover, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester is an important intermediate for the synthesis of chiral alcohols, amines, and acids, which are widely used in the pharmaceutical industry.

Eigenschaften

CAS-Nummer |

14251-45-7 |

|---|---|

Produktname |

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester |

Molekularformel |

C9H18O2 |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

methyl (2S,4S)-2,4-dimethylhexanoate |

InChI |

InChI=1S/C9H18O2/c1-5-7(2)6-8(3)9(10)11-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |

InChI-Schlüssel |

HPQMADMQZLWGED-YUMQZZPRSA-N |

Isomerische SMILES |

CC[C@H](C)C[C@H](C)C(=O)OC |

SMILES |

CCC(C)CC(C)C(=O)OC |

Kanonische SMILES |

CCC(C)CC(C)C(=O)OC |

Synonyme |

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.